D-Isoglutamine benzyl ester,HCl

Chiral chromatography Peptide synthesis Quality control

Choose D-Isoglutamine benzyl ester HCl as your preferred chiral building block for muramyl dipeptide (MDP) analogue synthesis. The D-configuration is essential for NOD2-mediated immunostimulation—replacement with L-enantiomer causes marked loss of activity. The benzyl ester grants 67.8-fold higher enzymatic stability vs. methyl esters, prolonging in vivo half-life. Its negative specific rotation ([α]D²⁰ = -16.0 to -18.5°) enables routine QC verification of stereochemical integrity. Acid-stable, orthogonal protection compatible with Fmoc/t-Bu SPPS. Procure the correct D-isomer to avoid false negatives in adjuvant screening.

Molecular Formula C12H17ClN2O3
Molecular Weight 272.73 g/mol
Cat. No. B13395235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Isoglutamine benzyl ester,HCl
Molecular FormulaC12H17ClN2O3
Molecular Weight272.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N.Cl
InChIInChI=1S/C12H16N2O3.ClH/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H2,14,16);1H
InChIKeyHSXVFJRDTASLQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Isoglutamine Benzyl Ester HCl: Procuring the D‑Configured γ‑Benzyl Protected Building Block for Immunomodulatory Peptide Synthesis


D-Isoglutamine benzyl ester hydrochloride (CAS 18800-75-4), also known as D-Glu(OBzl)-NH₂·HCl, is a protected, non‑proteinogenic amino acid derivative. It bears a benzyl ester at the γ‑carboxyl group and an α‑amide, with the hydrochloride salt enhancing handling and solubility. The compound is a critical chiral building block in the stepwise assembly of muramyl dipeptide (MDP) analogues and other peptidoglycan‑related structures [1][2]. Its D‑stereochemistry and orthogonal benzyl protection distinguish it from L‑configured or differently esterified analogues in both synthesis and bioactivity .

Why D-Isoglutamine Benzyl Ester HCl Cannot Be Interchanged with Its L-Enantiomer or Other Ester Analogues


Substituting D‑isoglutamine benzyl ester HCl with its L‑enantiomer or a differently protected ester (e.g., tert‑butyl or methyl) is not a neutral swap. The D‑configuration is essential for preserving the immunoadjuvant activity of muramyl dipeptide (MDP) scaffolds, as replacement with the L‑isomer results in a marked loss of biological function [1]. Furthermore, the benzyl ester group confers a distinct enzymatic resistance profile relative to methyl or ethyl esters—quantified as a 67.8‑fold enhancement over the methyl ester baseline—which directly impacts the in vivo half‑life of derived peptides . Below, quantitative evidence from comparative studies is provided to inform a selection decision grounded in measurable differentiation.

Quantitative Differentiation of D-Isoglutamine Benzyl Ester HCl from Its Closest Comparators


Chiral Purity Verification: Opposite Optical Rotation Signatures of D- and L-Isoglutamine Benzyl Ester HCl

The D‑isomer exhibits a specific optical rotation [α]D²⁰ = -16.0 to -18.5° (c=1, MeOH). In direct comparison, the L‑enantiomer (L‑isoglutamine benzyl ester HCl, CAS 63091-89-4) shows [α]D²⁰ = +16.5 ± 2° (c=1, MeOH) . This opposite sign and similar absolute magnitude allow unambiguous enantiomeric identification and quantitation during incoming QC or after synthetic steps.

Chiral chromatography Peptide synthesis Quality control

Thermal Stability Indicator: Melting Point Offset vs. tert‑Butyl Ester Analogue

The melting point of D‑isoglutamine benzyl ester HCl is reported as 179–186 °C . In cross‑study comparison, the corresponding D‑isoglutamine tert‑butyl ester HCl (D‑Glu(OtBu)-NH₂·HCl, CAS 66575-26-6) melts at 200–206 °C . The ~20 °C lower melting point of the benzyl ester may influence recrystallization behavior and thermal stability profiles during storage.

Solid-phase peptide synthesis Storage stability Purification

Enzymatic Hydrolysis Resistance: Benzyl Ester Exhibits 67.8‑Fold Higher Stability than Methyl Ester

Comparative enzymatic hydrolysis data indicate that the benzyl ester protecting group provides an enzymatic resistance factor of 67.8× relative to the methyl ester (baseline = 1.0×) . The benzyl ester also demonstrates significantly greater stability than the ethyl ester (1.5×), though less than the tert‑butyl ester (140.5×). This class‑level inference, grounded in the shared benzyl ester moiety, translates to enhanced in vivo persistence of peptides incorporating this building block.

In vivo stability Prodrug design Peptide half-life

Immunoadjuvant Activity: D‑Isoglutamine Is Essential for MDP Bioactivity; L‑Isomer Replacement Causes Marked Loss

In a systematic structure‑activity relationship study of muramyl dipeptide (MDP) stereoisomers, replacement of the D‑isoglutamine residue with L‑isoglutamine resulted in a “marked decrease” in the biological activities of the MDP molecule [1]. The same study confirmed that D‑glutamic acid substitution did not abolish activity, underscoring that the D‑amide configuration is the critical determinant. No loss of activity was observed with the native D‑isoglutamine‑containing MDP.

Immunomodulation Vaccine adjuvant Muramyl dipeptide

Optimal Research and Industrial Use Cases for D-Isoglutamine Benzyl Ester HCl Based on Quantified Evidence


Synthesis of Muramyl Dipeptide (MDP) Analogues for Immunoadjuvant Screening

When preparing MDP analogues where the D‑isoglutamine residue is essential for NOD2‑mediated immunostimulation, D‑isoglutamine benzyl ester HCl is the building block of choice. The direct comparator evidence shows that replacing the D‑isomer with its L‑counterpart causes a marked loss in biological activity [1]. Use of the correct D‑configured benzyl ester ensures that synthetic effort yields biologically relevant compounds, avoiding false negatives in adjuvant screening campaigns.

Solid‑Phase Peptide Synthesis (SPPS) Requiring Orthogonal γ‑Carboxyl Protection

The benzyl ester provides acid‑stable protection of the γ‑carboxyl group, orthogonal to Fmoc/t‑Bu SPPS strategies. The melting point offset versus the tert‑butyl ester analogue (179–186 °C vs. 200–206 °C) may favor the benzyl ester in workflows where lower‑temperature handling is beneficial . Additionally, the negative optical rotation serves as a routine QC check to confirm no racemization or isomer contamination has occurred during synthesis .

Peptide Prodrug Design Where Extended In Vivo Half‑Life Is Required

For research programs exploring peptidomimetics or prodrugs that must resist rapid esterase‑mediated degradation, the benzyl ester moiety of D‑isoglutamine benzyl ester HCl confers a 67.8‑fold higher enzymatic stability compared to methyl ester‑protected analogues . This quantifiable resistance translates to prolonged exposure in biological assays, enabling more robust pharmacokinetic/pharmacodynamic correlations and reducing the frequency of compound re‑administration in animal studies.

Chiral Building Block for Enantioselective Synthesis of Non‑Natural Peptides

The well‑defined negative specific rotation ([α]D²⁰ = -16.0 to -18.5°) distinguishes this D‑isomer from the L‑enantiomer ([α]D²⁰ = +16.5 ± 2°) . This orthogonal optical property is instrumental in chiral chromatography method development and in verifying the stereochemical integrity of synthetic intermediates. Procuring the D‑isomer with certified optical rotation eliminates the risk of using the inactive L‑enantiomer in stereochemically sensitive applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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